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Introduction: Listeria monocytogenes, a significant food-borne pathogen, utilizes a family of

surface proteins known as internalins to mediate its invasion into host cells. The most well-

characterized of these are Internalin A (InlA) and Internalin B (InlB), which orchestrate the

pathogen's entry into non-phagocytic cells by hijacking host cell signaling pathways.[1][2] InlA

interacts with the host cell receptor E-cadherin, primarily facilitating entry into intestinal

epithelial cells, while InlB binds to the receptor tyrosine kinase c-Met, promoting invasion in

various cell types, including hepatocytes and endothelial cells.[2][3][4] Elucidating the

molecular mechanisms of InlA- and InlB-induced signaling is critical for understanding

listeriosis pathogenesis and for the development of novel therapeutic interventions.

These application notes provide detailed protocols for key experimental methods used to

investigate the signaling cascades initiated by Listeria internalins.

Internalin A (InlA) Signaling Pathway
InlA on the bacterial surface binds to E-cadherin on the host cell, a crucial component of

adherens junctions.[5][6] This interaction triggers a signaling cascade that leads to the

recruitment of the endocytic machinery, including clathrin and dynamin, culminating in the

engulfment of the bacterium.[7][8] This process effectively subverts the normal function of E-

cadherin in cell-cell adhesion to facilitate bacterial entry.
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Caption: InlA-E-cadherin signaling cascade for bacterial entry.
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Internalin B (InlB) Signaling Pathway
InlB interacts with the host receptor c-Met, mimicking the binding of its natural ligand,

Hepatocyte Growth Factor (HGF).[9][10] This binding event induces c-Met dimerization and

autophosphorylation, creating docking sites for adaptor proteins like Gab1 and Shc.[11] This

leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn

activates small GTPases such as Rac1.[9][10][11] The culmination of this cascade is a

significant rearrangement of the actin cytoskeleton, leading to membrane ruffling and

macropinocytosis of the bacterium.[11]
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Caption: InlB-c-Met signaling cascade for bacterial entry.
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Key Experimental Methods and Protocols
Invasion Assay (Gentamicin Protection Assay)
Application Note: The gentamicin protection assay is a cornerstone technique for quantifying

the ability of Listeria monocytogenes to invade host cells.[12] This assay distinguishes between

extracellular and intracellular bacteria based on the membrane impermeability of the

aminoglycoside antibiotic gentamicin. Host cells are infected with Listeria, and after an

incubation period to allow for bacterial entry, gentamicin is added to the medium to kill all

extracellular bacteria. The host cells are then lysed, and the surviving intracellular bacteria are

plated on agar to determine the number of colony-forming units (CFUs). This method is

essential for comparing the invasion efficiency of wild-type strains versus mutant strains (e.g.,

ΔinlA or ΔinlB) and for assessing the effect of potential inhibitors on bacterial entry.[13][14]
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Caption: Workflow for the Gentamicin Protection Assay.

Protocol: Gentamicin Protection Assay
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Cell Culture: Seed human colon adenocarcinoma cells (Caco-2) or another relevant cell line

into 24-well tissue culture plates at a density that will result in a confluent monolayer on the

day of infection. Incubate at 37°C in a 5% CO₂ incubator.[14]

Bacterial Preparation: Streak Listeria strains (e.g., wild-type and ΔinlB mutant) on Brain

Heart Infusion (BHI) agar and incubate at 37°C for 24-48 hours. Inoculate a single colony

into BHI broth and grow overnight at 37°C with shaking.

Infection: The next day, wash the host cell monolayers twice with pre-warmed phosphate-

buffered saline (PBS). Replace the medium with serum-free medium containing the bacterial

suspension at a desired multiplicity of infection (MOI), typically 10-50 bacteria per host cell.

[7]

Invasion Period: Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection

and incubate at 37°C for 1 hour to allow bacterial invasion.[15]

Gentamicin Treatment: Aspirate the infection medium, wash the monolayers three times with

PBS, and add fresh culture medium containing 50-100 µg/mL gentamicin.

Incubation: Incubate for 1 hour at 37°C to kill extracellular bacteria.

Cell Lysis: Aspirate the gentamicin-containing medium and wash the cells three times with

PBS. Lyse the cells by adding 500 µL of cold 0.1% Triton X-100 in sterile water to each well

and incubating for 5-10 minutes.[13]

Quantification: Vigorously pipet the lysate to ensure complete cell lysis. Perform serial

dilutions of the lysate in PBS and plate 100 µL of appropriate dilutions onto BHI agar plates.

Data Analysis: Incubate the plates at 37°C for 24-48 hours, count the colonies (CFUs), and

calculate the invasion frequency as (CFU recovered / CFU initial inoculum) x 100%.

Table 1: Example Data from Invasion Assay in HeLa Cells
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Bacterial Strain Description
Relative Invasion
Efficiency (%)

L. monocytogenes (WT) Wild-Type 100

L. monocytogenes (ΔinlB) InlB deletion mutant ~5-15

L. innocua + p-InlB
Non-invasive Listeria

expressing InlB
~70-90

L. innocua (vector) Negative Control < 1

Note: Values are

representative and will vary

based on cell line and

experimental conditions.[3][15]

Pull-Down Assay for Active GTPase Detection
Application Note: Internalin B signaling activates small GTPases of the Rho family, such as

Rac1 and Cdc42, which are critical regulators of actin dynamics.[10] These proteins act as

molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound

state. Pull-down assays are used to specifically isolate and quantify the active, GTP-bound

form of these proteins from cell lysates.[16][17] The assay utilizes a recombinant protein

containing the GTPase-binding domain (GBD) of a downstream effector (e.g., PAK1 PBD for

Rac1/Cdc42), which binds only to the active GTPase.[17] The GBD is typically fused to GST

and immobilized on glutathione beads. By incubating cell lysates with these beads, active

GTPases are "pulled down" and can be detected by Western blotting. This method allows

researchers to directly measure the activation of specific GTPases in response to Listeria

infection.[18]

Protocol: Rac1-GTP Pull-Down Assay

Cell Treatment: Grow host cells (e.g., HeLa) to 80-90% confluency. Starve cells in serum-

free medium for 4-6 hours. Infect with L. monocytogenes (or treat with soluble InlB) for

various time points (e.g., 0, 5, 15, 30 minutes). Include positive (GTPγS) and negative (GDP)

controls.
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Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with an appropriate lysis buffer (e.g.,

containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA,

and protease/phosphatase inhibitors).

Lysate Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at

4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay. Normalize all samples to the same concentration (e.g., 1 mg/mL).

Pull-Down: To 500-1000 µg of cell lysate, add ~20 µg of GST-PAK1-PBD fusion protein

immobilized on glutathione-agarose beads.

Incubation: Incubate the mixture at 4°C for 1 hour with gentle rotation.

Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min) and wash them 3-4

times with lysis buffer to remove non-specifically bound proteins.[19]

Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer

and boiling for 5 minutes.

Western Blot Analysis: Separate the eluted proteins (the "pull-down" fraction) and a sample

of the total lysate by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary

antibody specific for Rac1. Visualize using a secondary antibody and chemiluminescence.

[16]

Data Analysis: Quantify the band intensity of active Rac1 in the pull-down fraction relative to

the total Rac1 in the lysate using densitometry.

Co-Immunoprecipitation (Co-IP) to Detect Receptor
Interaction
Application Note: Co-immunoprecipitation is a powerful technique to demonstrate the physical

interaction between internalins and their host cell receptors (e.g., InlB and c-Met) within the

cellular context.[20] The principle involves using an antibody to capture a specific protein of

interest ("bait," e.g., c-Met) from a cell lysate. If another protein ("prey," e.g., InlB) is bound to

the bait, it will be pulled down as part of the complex. The entire complex is isolated using
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protein A/G-conjugated beads, and the presence of the prey protein is subsequently detected

by Western blotting. This method provides strong evidence for protein-protein interactions

occurring during the infection process.

Protocol: InlB and c-Met Co-Immunoprecipitation

Cell Infection and Lysis: Infect c-Met-expressing cells with L. monocytogenes for a short

duration (e.g., 15-30 minutes) to allow for binding but minimize downstream events. Wash

cells extensively with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g.,

containing Tris-HCl, NaCl, EDTA, NP-40, and protease inhibitors).

Pre-clearing: Centrifuge the lysates to pellet debris. Add protein A/G agarose beads to the

supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and

collect the pre-cleared supernatant.

Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-c-Met

antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle

rotation. As a negative control, use an isotype-matched IgG antibody.

Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for an

additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with cold Co-IP lysis

buffer to remove unbound proteins.

Elution and Detection: Elute the protein complexes by boiling the beads in SDS-PAGE

sample buffer. Analyze the eluates by Western blotting using an antibody against the "prey"

protein (e.g., anti-InlB or anti-Listeria antibody). The presence of a band in the anti-c-Met IP

lane, but not in the IgG control lane, confirms the interaction.

Kinase Activity Assays
Application Note: The binding of InlB to c-Met activates its intrinsic tyrosine kinase activity and

downstream kinases like PI3K.[10][11] Kinase activity assays are designed to measure the

enzymatic activity of a specific kinase, typically by detecting the phosphorylation of a known

substrate.[21] Various formats are available, including radioactivity-based assays, and more

commonly, luminescence- or fluorescence-based assays. For example, a PI3K activity assay
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might measure the production of its lipid product, PIP₃. Luciferase-based assays can measure

kinase activity by quantifying the amount of ATP consumed during the phosphorylation

reaction; as kinase activity increases, ATP is depleted, leading to a decrease in light output

from the luciferase reaction.[21] These assays are crucial for confirming the activation of

specific signaling nodes downstream of InlB.

Protocol: Luciferase-Based PI3K Activity Assay (Conceptual)

Immunoprecipitation of PI3K: Lyse cells infected with Listeria (or treated with soluble InlB) at

various time points. Immunoprecipitate PI3K from the lysates using a specific antibody (e.g.,

anti-p85 subunit).

Kinase Reaction: Resuspend the immunoprecipitated PI3K beads in a kinase buffer

containing its substrate (e.g., PIP₂) and a known concentration of ATP.

Incubation: Allow the kinase reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

ATP Measurement: Stop the reaction and measure the amount of remaining ATP using a

commercial luciferase/luciferin-based reagent (e.g., Kinase-Glo™).[21]

Data Analysis: The luminescence signal is inversely proportional to kinase activity. A

decrease in luminescence compared to the uninfected control indicates activation of PI3K.

Quantify the results against a standard ATP curve.

Table 2: Summary of Key Kinases in Internalin Signaling
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Kinase Pathway
Method of
Activation

Downstream
Effect

Assay Type

c-Met InlB

Ligand (InlB)

binding,

dimerization, and

autophosphorylat

ion.

Phosphorylation

of adaptor

proteins (Gab1,

Shc).

Western Blot (p-

Tyr), Kinase

Assay

PI3-Kinase InlB

Recruitment to

phosphorylated

adaptors.

Production of

PIP₃, activation

of Akt and Rac1

GEFs.

ELISA (PIP₃),

Luminescence

(ATP depletion)

Src Family

Kinases
InlA/InlB

Complex,

involves receptor

clustering.

Phosphorylation

of cortactin, actin

rearrangement.

Western Blot (p-

Src), Kinase

Assay

PKCα InlB

Implicated

downstream of c-

Met activation.

Contributes to

cytoskeletal

changes.

Western Blot (p-

PKC), Kinase

Assay[3]

Phosphoproteomics
Application Note: While targeted assays like Western blotting and kinase assays are excellent

for studying known signaling events, they provide a limited view of the cellular response.

Phosphoproteomics offers a powerful, unbiased, and global approach to identify and quantify

thousands of protein phosphorylation events simultaneously in response to a stimulus.[22][23]

Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or

Tandem Mass Tag (TMT) labeling, followed by phosphopeptide enrichment (e.g., using TiO₂ or

IMAC) and high-resolution mass spectrometry, researchers can map the entire landscape of

phosphorylation changes induced by Internalin signaling.[22][24] This approach can uncover

novel signaling pathways, identify previously unknown kinase substrates, and provide a

comprehensive systems-level understanding of the host-pathogen interaction.[25]

Protocol: TMT-Based Phosphoproteomics Workflow (Overview)
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Cell Culture and Infection: Grow host cells under different conditions (e.g., uninfected control,

Listeria WT infection, ΔinlB infection) for a defined period.

Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins

into peptides using trypsin.

TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent.

This allows for multiplexing (analyzing multiple samples in a single MS run).

Phosphopeptide Enrichment: Combine the labeled peptide samples and enrich for

phosphopeptides using methods like titanium dioxide (TiO₂) or immobilized metal affinity

chromatography (IMAC).[24]

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-

tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides

to determine their sequence and identify the site of phosphorylation.

Data Analysis: The TMT reporter ions are used to quantify the relative abundance of each

phosphopeptide across the different conditions. Bioinformatic analysis is then performed to

identify significantly regulated phosphosites and to perform pathway enrichment analysis to

understand the biological implications of the signaling changes.[26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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